[1-(2,4-Dichlorophenyl)cyclobutyl]methanamine
Overview
Description
“[1-(2,4-Dichlorophenyl)cyclobutyl]methanamine” is a chemical compound with the CAS Number: 1017479-81-0 . It has a molecular weight of 230.14 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI Code is 1S/C11H13Cl2N/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at room temperature in a dark place .Scientific Research Applications
Improved Industrial Synthesis of Antidepressants
A novel industrial synthesis process of sertraline hydrochloride, a highly effective antidepressant, has been developed. An intermediate compound, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide, plays a crucial role in this process. This method offers advantages over previous processes in terms of environmental and safety considerations (Vukics et al., 2002).
Simplified Synthesis of Sertraline
An improved method for creating sertraline imine, an intermediate in the synthesis of the antidepressant Zoloft (sertraline hydrochloride), has been developed. This method utilizes ethanol for the condensation reaction, eliminating the need for hazardous byproducts and solid wastes, thereby making the process cleaner and more efficient (Taber et al., 2004).
Synthesis of Sibutramine
Synthetic routes to N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine (sibutramine) and its metabolites have been described. Key steps include tandem Grignard-reduction reactions, offering insights into the synthesis of this compound used for obesity treatment (Jeffery et al., 1996).
Transfer Hydrogenation Reactions with Ruthenium Complexes
Efficient transfer hydrogenation reactions using quinazoline-based ruthenium(II) complexes have been examined. This includes the synthesis of (4-Phenylquinazolin-2-yl)methanamine, demonstrating high conversion rates and selectivity in these reactions (Karabuğa et al., 2015).
Novel Aryloxyethyl Derivatives as Antidepressants
Research on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives has led to the discovery of 'biased agonists' of serotonin 5-HT1A receptors, showing high efficacy in antidepressant activity. This opens up new avenues for antidepressant drug development (Sniecikowska et al., 2019).
Palladium and Platinum Complexes in Anticancer Research
New palladium and platinum complexes based on Schiff base ligands, including R-(phenyl)methanamine, have shown promising anticancer activity against various human cancer cell lines. These complexes demonstrate the potential of these metals in developing effective cancer treatments (Mbugua et al., 2020).
Synthesis of 2-(1-Aminoalkyl)piperidines
The asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine has been described. This research contributes to the understanding of synthesis techniques for compounds with broad biological activity (Froelich et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
[1-(2,4-dichlorophenyl)cyclobutyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXMYRJMXLLTAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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